molecular formula C12H18ClNO2 B2975370 Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride CAS No. 1333767-90-0

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride

Cat. No. B2975370
CAS RN: 1333767-90-0
M. Wt: 243.73
InChI Key: MVFSJMMOKDOOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is also known as DMPP hydrochloride and is used in scientific research applications.

Mechanism of Action

DMPP hydrochloride is a potent agonist of nAChRs, meaning that it binds to these receptors and activates them. This activation leads to the influx of positively charged ions into the cell, which depolarizes the membrane and generates an action potential. The exact mechanism of action of DMPP hydrochloride on nAChRs is not fully understood, but it is thought to involve a conformational change in the receptor that allows it to bind to the ligand.
Biochemical and Physiological Effects:
The activation of nAChRs by DMPP hydrochloride has a variety of biochemical and physiological effects. These include the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, as well as the modulation of ion channels and second messenger systems. DMPP hydrochloride has been shown to have effects on a variety of tissues and organs, including the brain, heart, lungs, and gastrointestinal tract.

Advantages and Limitations for Lab Experiments

One advantage of using DMPP hydrochloride in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the function of these receptors in a more specific and controlled manner. However, DMPP hydrochloride also has limitations, including its short half-life and potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for the study of DMPP hydrochloride and its effects on nAChRs. One area of interest is the role of nAChRs in addiction and substance abuse, as these receptors have been implicated in the rewarding effects of drugs such as nicotine and cocaine. Another area of research is the development of new drugs that target nAChRs for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, the use of DMPP hydrochloride in combination with other drugs or therapies may provide new insights into the complex interactions between nAChRs and other signaling pathways.

Synthesis Methods

The synthesis of DMPP hydrochloride involves the reaction of 2,3-dimethylbenzaldehyde with malonic acid and ammonium acetate in the presence of acetic anhydride. The resulting product is then treated with methylamine hydrochloride to obtain DMPP hydrochloride.

Scientific Research Applications

DMPP hydrochloride is primarily used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs). These receptors are important for the transmission of nerve impulses and are involved in a variety of physiological processes, including muscle contraction, cognition, and addiction.

properties

IUPAC Name

methyl 3-amino-3-(2,3-dimethylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFSJMMOKDOOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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